molecular formula C17H15NO4 B3938812 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B3938812
M. Wt: 297.30 g/mol
InChI Key: HSYLWSWQNACGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a molecular formula of C16H13NO4. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding a high percentage of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes and reaction conditions as those used in laboratory synthesis. The use of nanocatalysts and other advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological activities such as enzyme inhibition and receptor modulation . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-18-13-8-4-3-7-12(13)17(22,16(18)21)10-15(20)11-6-2-5-9-14(11)19/h2-9,19,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYLWSWQNACGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.